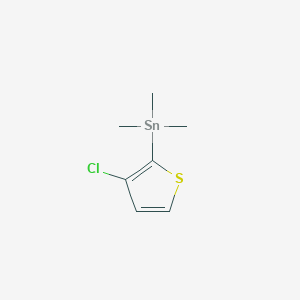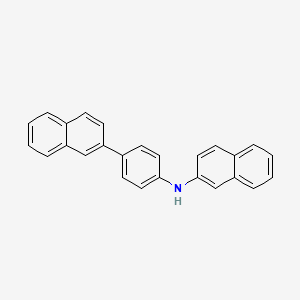
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine is an organic compound that features a naphthalene moiety attached to a phenyl group, which is further connected to another naphthalene unit via an amine linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine typically involves the coupling of naphthalene derivatives with aniline derivatives. One common method is the Buchwald-Hartwig amination, which uses palladium catalysts to facilitate the formation of the carbon-nitrogen bond under mild conditions . The reaction conditions often include the use of a base such as potassium tert-butoxide and a ligand like triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine has several scientific research applications:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and perovskite solar cells.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials with specific electronic and optical characteristics.
Biological Studies: It can be used as a probe in fluorescence studies due to its strong emission properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mécanisme D'action
The mechanism by which N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine exerts its effects is primarily related to its electronic properties. The compound can facilitate charge transport in electronic devices by acting as a hole-transporting material. Its molecular targets include the active layers in OLEDs and perovskite solar cells, where it helps in the efficient transfer of holes, thereby enhancing device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N-(4-(Naphthalen-2-yl)phenyl)-[1,1’-biphenyl]-3-amine
Uniqueness
N-(4-(Naphthalen-2-yl)phenyl)naphthalen-2-amine stands out due to its dual naphthalene structure, which imparts unique electronic and optical properties. Compared to similar compounds, it offers better stability and higher hole mobility, making it more effective in applications like OLEDs and solar cells .
Propriétés
Formule moléculaire |
C26H19N |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(4-naphthalen-2-ylphenyl)naphthalen-2-amine |
InChI |
InChI=1S/C26H19N/c1-3-7-22-17-24(10-9-19(22)5-1)21-11-14-25(15-12-21)27-26-16-13-20-6-2-4-8-23(20)18-26/h1-18,27H |
Clé InChI |
JKRVMXZEOYUWDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)NC4=CC5=CC=CC=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


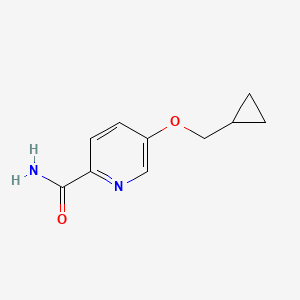

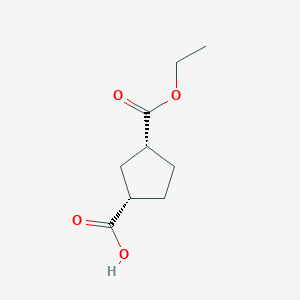
![1-[4-[Tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13651928.png)
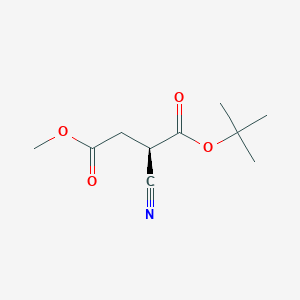
![(4-Chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)methanol](/img/structure/B13651939.png)
![N,N-Dimethylbenzo[b]thiophen-4-amine](/img/structure/B13651947.png)

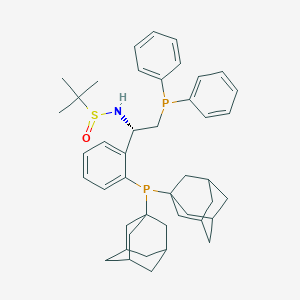
![8-Iodo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13651971.png)

![5-[(E)-3-oxo-3-phenylprop-1-enyl]thiophene-2-sulfonyl chloride](/img/structure/B13651983.png)
![(1R,5S,9s)-7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B13651988.png)
